6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Overview
Description
6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a methoxyphenyl group, and a benzoimidazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzoimidazole core, followed by the introduction of the pyrrolo[2,3-b]pyrazine ring system. The final steps involve the functionalization of the compound with the amino and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It is investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: The compound shows promise in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-2-hydroxy-pyridine: A pyridine derivative with similar functional groups but different biological activities.
4-Amino-5-(6-(4-methylpiperazin-1-yl)-1h-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7h)-one: A compound with a similar benzoimidazole core but different substituents, leading to distinct properties.
Uniqueness
6-Amino-5-(4-methoxyphenyl)-7-(1-methyl-1h-benzo[d]imidazol-2-yl)-5h-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to its combination of functional groups and ring systems, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
6-amino-5-(4-methoxyphenyl)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N8O/c1-30-18-6-4-3-5-15(18)28-22(30)19-20-23(29-17(12-25)16(11-24)27-20)31(21(19)26)13-7-9-14(32-2)10-8-13/h3-10H,26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPYFLDLCGEDKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)C5=CC=C(C=C5)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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